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molecular formula C9H7Cl2NO3 B8710860 3,5-Dichloro-alpha-oxo-4-pyridineacetic acid ethyl ester

3,5-Dichloro-alpha-oxo-4-pyridineacetic acid ethyl ester

Cat. No. B8710860
M. Wt: 248.06 g/mol
InChI Key: MOKBUJMWUJUUTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07169778B2

Procedure details

A solution of 4.44 g (30 mmol) of 3,5-dichloropyridine in 40 mL of THF is added dropwise over 30 minutes to a stirred solution of 23 mL (35 mmol) of 1.5 M LDA in 30 mL THF at −78° C. After a further 15 minutes at −78° C., a solution of 6.13 g (42 mmol) of diethyl oxalate in 15 mL THF is added, and the temperature is allowed to rise slowly to −20° C. The reaction mixture is then quenched with aqueous ammonium chloride, the solvent is removed, and the residue is worked up in EtOAc. Chromatography on silica, eluting with hexane/EtOAc (9:1), gives 2.4 g (32%) of the title compound as an oil.
Quantity
4.44 g
Type
reactant
Reaction Step One
Name
Quantity
23 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
6.13 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Yield
32%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Cl:8])[CH:7]=1.[Li+].CC([N-]C(C)C)C.[C:17](OCC)(=[O:23])[C:18]([O:20][CH2:21][CH3:22])=[O:19]>C1COCC1>[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Cl:8])[C:7]=1[C:17](=[O:23])[C:18]([O:20][CH2:21][CH3:22])=[O:19] |f:1.2|

Inputs

Step One
Name
Quantity
4.44 g
Type
reactant
Smiles
ClC=1C=NC=C(C1)Cl
Name
Quantity
23 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.13 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise slowly to −20° C
CUSTOM
Type
CUSTOM
Details
The reaction mixture is then quenched with aqueous ammonium chloride
CUSTOM
Type
CUSTOM
Details
the solvent is removed
WASH
Type
WASH
Details
Chromatography on silica, eluting with hexane/EtOAc (9:1)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1C=NC=C(C1C(C(=O)OCC)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 32.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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